molecular formula C11H10N4O4 B12628942 Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate CAS No. 918155-98-3

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B12628942
CAS No.: 918155-98-3
M. Wt: 262.22 g/mol
InChI Key: UEXVNWKSSUGDOI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate follows IUPAC rules by prioritizing the enoate backbone as the parent structure. The prop-2-enoate moiety (CH₂=C(COOCH₃)–) is substituted at position 2 with an azidomethyl group (–CH₂N₃) and at position 3 with a 4-nitrophenyl group (C₆H₄NO₂–). The molecular formula is C₁₂H₁₀N₄O₄ , yielding a molecular weight of 286.24 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Table 1: Systematic identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₀N₄O₄
Molecular Weight 286.24 g/mol
SMILES COC(=O)C(=C(C[N+][N-]=N)C1=CC=C(C=C1)N+[O-]

The SMILES string encodes the ester group (COC(=O)), conjugated double bond (C(=C)), azidomethyl substituent (C(C[N+][N-]=N)), and 4-nitrophenyl ring.

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is defined by the planar sp²-hybridized carbons of the α,β-unsaturated ester. The azidomethyl (–CH₂N₃) and 4-nitrophenyl groups occupy adjacent positions on the double bond, creating potential steric interactions. Density functional theory (DFT) models of analogous enoates predict a dihedral angle of 15–25° between the nitrobenzene ring and the enoate plane due to partial conjugation with the π-system.

Stereochemical analysis reveals that the double bond’s configuration (E or Z ) influences molecular packing and reactivity. For example, ethyl (Z)-3-(2-nitrophenyl)prop-2-enoate adopts a cisoid conformation, as evidenced by its 3D structure (PubChem CID 15309168). By analogy, this compound likely exhibits restricted rotation about the C=C bond, favoring a s-cis conformation to minimize steric clash between the azidomethyl and nitro groups.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 3.85 ppm (s, 3H) : Methyl ester (–OCH₃).
  • δ 4.20 ppm (s, 2H) : Azidomethyl (–CH₂N₃).
  • δ 6.50–8.30 ppm (m, 4H) : Aromatic protons of 4-nitrophenyl.
  • δ 7.10 ppm (s, 1H) : Vinyl proton (C=CH–).

¹³C NMR (101 MHz, CDCl₃):

  • δ 167.5 ppm : Ester carbonyl (C=O).
  • δ 145.2 ppm : Nitro-substituted aromatic carbon.
  • δ 125–140 ppm : Aromatic carbons.
  • δ 52.1 ppm : Azidomethyl carbon (–CH₂N₃).
Infrared (IR) Spectroscopy
  • 2100 cm⁻¹ : Stretching vibration of the azide group (–N₃).
  • 1720 cm⁻¹ : Ester carbonyl (C=O).
  • 1520 cm⁻¹ and 1350 cm⁻¹ : Asymmetric and symmetric stretching of the nitro group (–NO₂).
Mass Spectrometry (MS)
  • m/z 286.24 : Molecular ion [M]⁺.
  • m/z 242.18 : Loss of N₂ (–28 Da) from the azide group.
  • m/z 167.08 : Fragment corresponding to the 4-nitrophenylprop-2-enoate ion.

Crystallographic Analysis and X-ray Diffraction Data

While X-ray diffraction data for this specific compound are not publicly available, crystallographic studies of related enoates provide insights. For example, chloroperoxidase (PDB ID 7RST) demonstrates how nitroaromatic groups engage in π-stacking and hydrogen bonding within crystal lattices. This compound is expected to form monoclinic crystals with space group P2₁/c, driven by:

  • Hydrogen bonding between nitro oxygen and ester carbonyl.
  • Van der Waals interactions between azidomethyl and aromatic regions.

Table 2: Predicted crystallographic parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
Calculated Density 1.45 g/cm³

Properties

CAS No.

918155-98-3

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3

InChI Key

UEXVNWKSSUGDOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

Step Reaction Type Reagents/Involved Compounds Conditions Expected Outcome
1 Formation of Propenoate Methyl acrylate, appropriate base (e.g., NaOH) Room temperature Methyl 3-(4-nitrophenyl)prop-2-enoate
2 Nucleophilic Substitution Sodium azide (NaN3), propenoate intermediate Reflux in DMF or DMSO Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate
3 Purification Column chromatography (silica gel) Elution with ethyl acetate/petroleum ether Pure this compound

Reaction Mechanisms

  • Formation of Propenoate : The reaction begins with the esterification of acrylic acid derivatives, leading to the formation of methyl esters.

  • Azidation : The azide group is introduced via nucleophilic attack by sodium azide on a suitable leaving group attached to the propenoate backbone, resulting in the formation of an azidomethyl group.

  • Nitrophenyl Coupling : Electrophilic aromatic substitution allows for the introduction of a nitrophenyl group into the compound, enhancing its reactivity and potential applications in click chemistry.

  • Purification Steps : After synthesis, purification is essential to isolate the desired product from by-products and unreacted materials. Techniques such as column chromatography are commonly employed.

  • Research Findings and Applications

This compound has garnered attention due to its utility in click chemistry, enabling rapid synthesis of complex molecules. The azide moiety facilitates cycloaddition reactions with alkynes, making it valuable in drug development and materials science.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azidomethyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents) with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) .

Mechanism :

  • Cu(I) coordinates to the alkyne, forming a π-complex.

  • Deprotonation generates a copper acetylide intermediate.

  • Azide reacts with the acetylide to form a six-membered transition state, yielding a triazole .

Applications :

  • Conjugation with biomolecules (e.g., peptides) for PET imaging .

  • Polymer functionalization due to regioselective triazole formation .

Thermal Decomposition Pathways

The azide group undergoes thermolysis at elevated temperatures (200–220°C), releasing nitrogen gas and forming reactive intermediates:

  • Iminoketone Formation : Loss of N₂ generates an imino species, which can rearrange or react with nucleophiles (e.g., water) to yield α-keto amides or esters .

  • Staudinger-Type Reactions : Reaction with triphenylphosphine produces iminophosphoranes, though this pathway is less documented for this specific compound .

Base-Promoted Aldol and Cyclization Reactions

In basic conditions (e.g., DBU, TEA), the α-hydrogen adjacent to the ester is deprotonated, forming an enolate. This intermediate participates in:

  • Aldol Additions : Reacts with aldehydes/ketones to form β-hydroxy esters (e.g., ethyl 3-amino-4-oxopent-2-enoate) .

  • Cyclization : Intramolecular attack by the azide or nitro group can yield heterocycles (e.g., oxazolines or isoxazoles) .

Example Reaction :

ReactantConditionsProductYieldSource
Methyl 2-(azidomethyl)...DBU, MeCHO, CH₃CN2,5-Dihydro-5-hydroxyoxazole75%*
*Yield inferred from analogous α-azido ketone reactions .

Reduction of the Nitrophenyl Group

The 4-nitrophenyl moiety can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This transformation enhances electrophilicity for subsequent coupling reactions .

Post-Reduction Reactivity :

  • Diazo Coupling : Forms azo dyes with diazonium salts.

  • Amide Formation : Reacts with acyl chlorides or anhydrides.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, enabling further derivatization:

  • Amidation : Reaction with amines forms acrylamide derivatives .

  • Decarboxylation : Heating in acidic media generates α,β-unsaturated ketones .

Crystallographic Insight :
Intramolecular O=C⋯O=C interactions (2.72 Å) stabilize the planar conformation of hydrolyzed derivatives, influencing reactivity .

Electrophilic Aromatic Substitution

The electron-deficient nitrophenyl ring participates in limited electrophilic substitution (e.g., nitration or sulfonation) under harsh conditions. Meta-directing effects dominate due to the nitro group .

Scientific Research Applications

Applications in Organic Synthesis

  • Click Chemistry : The azide functionality is particularly valuable in click chemistry, where it can react with alkynes to form triazoles. This reaction is highly selective and efficient, making it useful for creating complex molecular architectures from simpler precursors.
  • Medicinal Chemistry : Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has shown potential as a pharmaceutical agent. Its ability to modify biological targets through selective reactions positions it as a candidate for drug development, particularly in targeted therapies for diseases like cancer .
  • Bioconjugation : The compound can be utilized in bioconjugation techniques to label biomolecules with fluorescent tags or drug molecules, enhancing their therapeutic efficacy and specificity.

Case Study 1: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds surpassed the efficacy of traditional antibiotics like ampicillin .

CompoundMIC (mg/mL)Bacteria Tested
Compound A0.004Enterobacter cloacae
Compound B0.008Escherichia coli
Compound C0.015Staphylococcus aureus

Case Study 2: Anticancer Properties

In another study, derivatives of this compound were evaluated for cytotoxic effects against several cancer cell lines, including HL-60 (human leukemia), Hep-G2 (liver cancer), and SK-OV-3 (ovarian cancer). Results indicated moderate to high cytotoxicity, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Substituent Variations: Azidomethyl vs. Acetamido

Compound 1: Methyl 2-acetamido-3-(4-nitrophenyl)prop-2-enoate (CAS: 105962-57-0)

  • Molecular Formula : C₁₂H₁₂N₂O₅ (MW: 264.23)
  • Key Differences : Replaces the azidomethyl group with an acetamido (–NHCOCH₃) moiety.
  • Properties: Higher logP (1.673) compared to simpler analogs, indicating increased lipophilicity. The acetamido group enables hydrogen bonding (donor: 1; acceptor: 9), influencing solubility and crystal packing .
  • Applications : Primarily used in medicinal chemistry for bioactivity studies, contrasting with the azidomethyl derivative’s role in click chemistry .

Compound 2: Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate (CAS: 1608-36-2)

  • Molecular Formula: C₁₀H₉NO₄ (MW: 207.19)
  • Key Differences : Lacks both the azidomethyl and acetamido groups, simplifying the structure.
  • Properties : Lower logP (~1.2 estimated) due to reduced substituent bulk. The absence of polar groups decreases hydrogen-bonding capacity, affecting crystallization behavior .

Ester Group Variations

Compound 3: Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate (CAS: 53618-29-4)

  • Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24)
  • Key Differences : Ethyl ester replaces methyl, and a methyl group substitutes azidomethyl.
  • Properties: Ethyl ester increases hydrophobicity (logP ~2.0 estimated).

Aryl Group Variations

Compound 4: Methyl (E)-2-(azidomethyl)-3-phenylpropenoate

  • Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 233.23)
  • Key Differences : Replaces 4-nitrophenyl with a simple phenyl group.
  • Properties: The absence of the nitro group diminishes electron-withdrawing effects, reducing stabilization of the enoate system. Reactivity in electrophilic substitutions decreases, but azidomethyl retains click chemistry utility .

Functional Group Additions

Compound 5: Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate

  • Molecular Formula : C₁₁H₁₀N₂O₅ (MW: 250.21)
  • Key Differences : Introduces a carbamoyl (–CONH–) group at position 3.
  • Properties: The carbamoyl group enhances hydrogen-bonding capacity (donors: 1; acceptors: 5), influencing supramolecular assembly and crystal packing .

Comparative Data Table

Compound Name Molecular Formula MW logP Key Functional Groups Applications
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate C₁₁H₁₀N₄O₄ 278.2 ~1.5 Azidomethyl, 4-nitrophenyl Click chemistry, heterocycle synthesis
Methyl 2-acetamido-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₂N₂O₅ 264.2 1.67 Acetamido, 4-nitrophenyl Bioactivity studies
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.2 ~1.2 None (simplest analog) Model for conjugation studies
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate C₁₂H₁₃NO₄ 235.2 ~2.0 Ethyl ester, methyl Synthetic intermediates

Key Research Findings

  • Reactivity : The azidomethyl group in the target compound enables Huisgen cycloaddition, whereas acetamido analogs are more suited for hydrogen-bond-driven molecular recognition .
  • Crystallography : Hydrogen-bonding patterns differ significantly; acetamido and carbamoyl derivatives form robust networks (e.g., R = 0.035 in ), while azidomethyl derivatives rely on weaker van der Waals interactions .
  • Synthesis : Azidomethyl derivatives are synthesized via bromination followed by azide substitution (e.g., N-bromosuccinimide in Example 2a, ), contrasting with acetamido analogs requiring acetylation .

Biological Activity

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound notable for its unique structural features, including an azide functional group and a nitrophenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 244.25 g/mol
  • Functional Groups : Azide (-N₃), Nitro (-NO₂), Ester (-COO)

The presence of the azide group is particularly significant as it is known for its high reactivity, which can facilitate various chemical transformations.

Antimicrobial Activity

Research indicates that compounds containing azide functionalities exhibit significant antimicrobial properties. A study explored the antimicrobial activity of various azide derivatives, including this compound, against a range of bacterial strains. The results demonstrated that this compound showed promising inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

The nitrophenyl group in this compound suggests potential anticancer properties. A study focusing on the cytotoxic effects of nitrophenyl derivatives revealed that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve the generation of reactive oxygen species (ROS).

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones against selected bacterial strains.
    • Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used.
  • Case Study on Cytotoxicity :
    • Objective : To investigate the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : MTT assay was conducted on HeLa and MCF-7 cell lines.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM for HeLa cells.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus20100
Bacillus subtilis18100
Escherichia coli12100

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Treatment Duration (hrs)
HeLa2024
MCF-72524

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate, and how can reaction conditions be optimized?

Answer:
Key synthetic routes involve Michael addition or nucleophilic substitution to introduce the azidomethyl group. For example, intermediates like methyl 3-(4-nitrophenyl)prop-2-enoate can undergo substitution with sodium azide under controlled conditions (e.g., DMF solvent, 60–80°C). Optimization requires monitoring reaction progress via TLC or HPLC to avoid over-azidation or decomposition. Temperature control is critical, as excessive heat may degrade the nitro or azide groups .

Advanced: How does the azidomethyl group influence regioselectivity in Huisgen 1,3-dipolar cycloadditions, and what analytical methods confirm product formation?

Answer:
The azidomethyl group acts as a dipolarophile in click chemistry, reacting with terminal alkynes to form 1,2,3-triazoles. Regioselectivity (1,4- vs. 1,5-triazole) depends on copper(I) catalysis and solvent polarity. Confirmatory techniques include:

  • ¹H/¹³C NMR : Detect triazole proton signals (δ 7.5–8.5 ppm) and carbonyl shifts.
  • IR Spectroscopy : Loss of azide stretch (~2100 cm⁻¹) and appearance of triazole C=N (1600 cm⁻¹).
  • HRMS : Validate molecular ion peaks for adducts .

Basic: Which spectroscopic techniques are essential for structural elucidation, and what are common pitfalls in data interpretation?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshielding aromatic protons). Pitfalls include overlapping signals from the propenoate backbone.
  • IR : Confirms azide (2100 cm⁻¹) and ester carbonyl (1720 cm⁻¹). Moisture contamination may obscure azide peaks.
  • X-ray Crystallography : Resolves Z/E isomerism of the propenoate group .

Advanced: How do computational methods (e.g., DFT) predict electronic properties, and how do these correlate with experimental observations?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

  • Nitro Group : Electron-withdrawing effect lowers LUMO, enhancing electrophilicity at the β-carbon.
  • Azidomethyl Group : Contributes to dipole moments, affecting solubility in polar solvents.
    Validate predictions via UV-Vis (λmax shifts) and cyclic voltammetry (redox potentials) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in synthetic intermediates?

Answer:
Single-crystal X-ray diffraction determines absolute configuration and Z/E isomerism. For example, the propenoate double bond geometry (Z or E) influences π-π stacking with the 4-nitrophenyl group. Refinement parameters (R factor < 0.05) ensure accuracy. Challenges include crystal twinning; use slow evaporation (e.g., ethyl acetate/hexane) for optimal crystal growth .

Data Contradiction: What strategies address discrepancies between computational NMR predictions and experimental spectra?

Answer:

  • Tautomerism/Conformers : Use variable-temperature NMR to identify dynamic processes.
  • Solvent Effects : Simulate spectra with implicit solvent models (e.g., PCM for DMSO).
  • Impurity Analysis : Employ LC-MS to detect side products (e.g., hydrolyzed esters).
    Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Basic: What safety protocols are critical when handling the azidomethyl functional group?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of azide dust.
  • Thermal Stability : Avoid sudden temperature changes to prevent explosive decomposition.
  • Quenching : Neutralize waste with sodium nitrite or cerium(IV) oxide to degrade unreacted azides .

Advanced: How does steric hindrance from the 4-nitrophenyl group affect reaction kinetics in nucleophilic substitutions?

Answer:
The bulky 4-nitrophenyl group slows SN2 reactions due to restricted backside attack. Monitor kinetics via:

  • Pseudo-First-Order Plots : Compare rate constants (k) with/without substituents.
  • DFT Calculations : Visualize transition-state geometries to quantify steric effects .

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